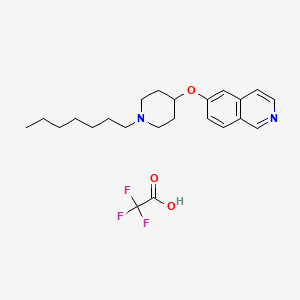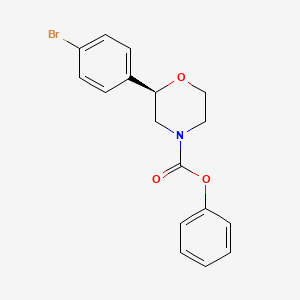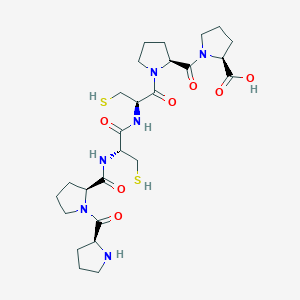![molecular formula C19H31NO2S B14200231 2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid CAS No. 848850-08-8](/img/structure/B14200231.png)
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a tetradecanoic acid chain via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid typically involves the reaction of pyridine-2-thiol with tetradecanoic acid or its derivatives. The reaction is often carried out under mild conditions, using a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions, influencing enzymatic activities and signaling pathways. The pyridine ring can interact with nucleic acids and proteins, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
- **2-[(Pyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole
- 2-[(Pyridin-2-yl)acetate derivatives
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties.
Properties
CAS No. |
848850-08-8 |
|---|---|
Molecular Formula |
C19H31NO2S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyltetradecanoic acid |
InChI |
InChI=1S/C19H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17(19(21)22)23-18-15-12-13-16-20-18/h12-13,15-17H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
OKYIAPVFPOWYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)

![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)



